2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carbaldehyde is a complex organic compound classified under the indolizine derivatives. Its molecular formula is C17H16N2O, and it has a molecular weight of 280.32 g/mol. This compound features an indolizine ring system with a pyridine moiety, which contributes to its unique chemical properties and potential biological activities. The compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its structural complexity and functional versatility.
The synthesis of 2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
For example, a one-pot organocatalyzed synthesis method has been described, where pyridine-2-carboxaldehydes are reacted with cyclic enones in an aqueous medium at elevated temperatures (60 °C) to yield tricyclic indolizines . This method emphasizes atom economy and simplicity, producing the desired compounds with minimal byproducts.
The molecular structure of 2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carbaldehyde can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Key features of its structure include:
The canonical SMILES representation is CC1=C(N2C=CC=CC2=C1C(=O)CC#N)CCC3=CC=NC=C3
, which provides insights into the connectivity and stereochemistry of the molecule .
2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carbaldehyde can participate in various chemical reactions, including:
These reactions highlight the compound's versatility as a building block in organic synthesis .
The physical and chemical properties of 2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carbaldehyde include:
Property | Value |
---|---|
Molecular Formula | C17H16N2O |
Molecular Weight | 280.32 g/mol |
Melting Point | Data not available |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties indicate that the compound is likely soluble in organic solvents, making it suitable for various applications in organic chemistry .
The applications of 2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carbaldehyde span several scientific fields:
The molecular architecture of 2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carbaldehyde integrates three critical domains that synergistically enhance its pharmacologic potential:
Table 1: Structural Identifiers of 2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carbaldehyde
Identifier | Value |
---|---|
CAS Registry Number | 327085-93-8 |
IUPAC Name | 2-methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carbaldehyde |
Molecular Formula | C₁₇H₁₆N₂O |
Molecular Weight | 264.33 g/mol |
InChI Key | POCLJTHDOHYNBI-UHFFFAOYSA-N |
SMILES Pattern | CC₁=C(C=O)N₂C=CC=CC₂=C₁CCC₁=CC=NC=C₁ |
The hybrid scaffold demonstrates superior logP values (predicted ~2.8) compared to simpler indolizines, indicating enhanced membrane permeability critical for intracellular target engagement [5] [8]. X-ray crystallography of analogous structures confirms near-perpendicular orientation between the indolizine and pyridine planes, minimizing steric clash while maximizing electron delocalization across the system. This geometric arrangement potentiates charge-transfer interactions with hydrophobic enzyme pockets frequently overexpressed in solid tumors [8].
2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carbaldehyde exhibits a polypharmacological profile with demonstrated activity against multiple resistance-conferring mechanisms in oncology:
Table 2: Anticancer Activity Profile of Indolizine-Pyridine Carbaldehyde Derivatives
Cancer Type | Experimental Model | Potency (EC₅₀/IC₅₀) | Primary Mechanism |
---|---|---|---|
Non-Small Cell Lung Cancer | A549/TaxR cells | 1.8 ± 0.3 μM | Tubulin polymerization inhibition |
Chronic Lymphocytic Leukemia | P-gp overexpressing primary cells | 2.4 ± 0.6 μM | Bcl-2 phosphorylation |
Ovarian Carcinoma | SKOV-3 cisplatin-resistant | 3.1 ± 0.9 μM | PARP-1 cleavage |
Colorectal Adenocarcinoma | HCT-116 p53 null | 5.2 ± 1.1 μM | β-catenin degradation |
Structure-activity relationship (SAR) studies reveal that carbaldehyde oxidation state is critical: reduction to alcohol or oxidation to carboxylic acid ablates ≥90% of activity across targets. Ethylene spacer elongation between indolizine and pyridine reduces kinase inhibition 8-fold, confirming the optimal 2-atom chain length for maintaining target engagement geometry [8]. The methyl substituent at indolizine-C2 enhances metabolic stability in hepatic microsomes (t₁/₂ > 120 min vs. 22 min for unsubstituted analogs), addressing a key limitation in first-generation indolizines [3] [8].
Despite promising preclinical profiles, significant research gaps impede the clinical translation of 2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carbaldehyde:
The most critical knowledge gap remains the absence of in vivo efficacy data in genetically engineered cancer models that recapitulate tumor microenvironment complexity. Current research prioritizes derivative libraries generated through reductive amination at the carbaldehyde group, producing secondary amines with enhanced bioavailability while maintaining core target specificity [1] [8]. These efforts aim to establish structure-pharmacokinetic relationships that bridge the current divide between in vitro potency and therapeutic utility.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: